B1575018 Cancer/testis antigen 1 (92-100)

Cancer/testis antigen 1 (92-100)

Cat. No.: B1575018
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chromosomal Localization and Genomic Context (Xq28 Region)

CTAG1B is located on the long arm of chromosome X at position Xq28, within a duplicated genomic region that includes its paralog CTAG1A. This region is prone to structural rearrangements, such as inversions and duplications, which may contribute to genomic instability in malignancies. The Xq28 locus contains three exons spanning approximately 8 kilobases (kb), with CTAG1B and CTAG1A arranged in opposite orientations.

Table 1: Genomic Features of CTAG1B

Feature Description Source
Chromosomal location Xq28
Gene duplication CTAG1A (identical sequence, opposite strand)
Structural instability Prone to rearrangements (e.g., inversion)
Exon count 3 exons spanning ~8 kb

Exon-Intron Architecture and Transcriptional Regulation

The CTAG1B gene contains three exons, with exon 1 encoding the N-terminal glycine-rich domain, exon 2 spanning the central region, and exon 3 encoding the hydrophobic C-terminal Pcc-1 domain. Alternative splicing variants have been proposed, but only the full-length transcript (180 amino acids) is confirmed.

Transcriptional Regulation

  • DNA Methylation : The 5' upstream CpG island is hypermethylated in normal tissues (e.g., prostate, breast) but hypomethylated in cancers, enabling reactivation.
  • Histone Modifications : Chromatin remodeling and histone acetylation may facilitate transcription in germ cells and tumors.
  • MicroRNA Regulation : Unconfirmed but hypothesized to modulate CTAG1B expression in specific tumor types.

Table 2: Transcriptional Control Mechanisms

Mechanism Role in Expression Source
DNA hypomethylation Reactivates CTAG1B in cancers
Histone acetylation Enhances chromatin accessibility
Germ cell-specific factors Drives expression in testis/ovary

Homology with CTAG1A and Evolutionary Conservation

CTAG1A and CTAG1B share 100% nucleotide identity but are transcribed in opposite directions, with CTAG1B encoded in the plus strand and CTAG1A in the minus strand. This arrangement suggests a complex evolutionary history, potentially involving tandem duplication followed by inversion.

Evolutionary Conservation

  • Orthologs : CTAG1B is homologous to yeast Pcc1p and Drosophila Pcc1, members of the KEOPS complex involved in telomere maintenance and transcriptional regulation.
  • Functional Similarity : The Pcc-1 domain in CTAG1B aligns with regions critical for chromatin interaction in yeast and flies.

Table 3: Evolutionary Relationships

Organism Homolog Functional Role Source
Homo sapiens CTAG1B Cancer/testis antigen, unknown role
Saccharomyces Pcc1p Telomere maintenance, transcription
Drosophila Pcc1 Chromatin remodeling

Properties

sequence

LAMPFATPM

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Cancer/testis antigen 1 (92-100); NY-ESO-1 (92-100)

Origin of Product

United States

Scientific Research Applications

Immunotherapeutic Applications

CTAG1's ability to elicit strong immune responses positions it as a promising candidate for various immunotherapeutic strategies:

  • Cancer Vaccines : CTAG1 has been incorporated into vaccine formulations aimed at stimulating the body's immune response against tumors expressing this antigen. Clinical trials have shown that NY-ESO-1 vaccines can induce both humoral and cellular immune responses in patients with NY-ESO-1 positive tumors .
  • Adoptive T Cell Therapy : This approach involves engineering T cells to express receptors that specifically target CTAG1. Studies have demonstrated that T cells engineered to recognize NY-ESO-1 can effectively kill tumor cells expressing this antigen .
  • Combination Therapies : Combining CTAG1-targeted therapies with checkpoint inhibitors has shown promise in enhancing therapeutic efficacy. This strategy aims to overcome tumor-induced immune suppression and boost the overall anti-tumor response .

Expression Patterns in Various Cancers

CTAG1 expression has been documented across a spectrum of cancers, making it a valuable biomarker for diagnosis and treatment stratification:

  • Melanoma : NY-ESO-1 is frequently expressed in melanoma, with studies indicating that approximately 40% of patients develop immune responses against this antigen . Its expression correlates with tumor progression and patient prognosis.
  • Triple-Negative Breast Cancer (TNBC) : In TNBC, NY-ESO-1 is expressed in about 16% of cases. Its presence is associated with higher CD8+ T cell infiltration and potentially better outcomes for patients receiving immunotherapy .
  • Lung Cancer : CTAG1 expression has been identified in non-small cell lung cancer (NSCLC), where it serves as a potential biomarker for targeted therapies .

Clinical Trials and Case Studies

Numerous clinical trials are currently investigating the efficacy of CTAG1-targeted therapies:

Trial Phase Study Design Target Population Status
Phase INY-ESO-1 peptide vaccineMelanoma patientsActive
Phase IIAdoptive T cell therapy targeting NY-ESO-1Breast cancer patientsRecruiting
Phase IIICombination therapy with checkpoint inhibitorsNSCLC patientsProposed

Recent studies have documented significant immune responses in patients treated with NY-ESO-1 vaccines, leading to improved survival rates and disease-free intervals . For instance, one study reported that 73% of TNBC patients with NY-ESO-1 positive tumors exhibited robust antibody responses following vaccination .

Chemical Reactions Analysis

General Information

CTAG1B, the gene for NY-ESO-1, is located at Xq28 and codes for an intracellular, 18-kDa protein . The full-length complementary DNA of NY-ESO-1 is approximately 747 base pairs long, encoding a protein that consists of 180 amino acids with a molecular weight of about 18 kDa. The protein features both hydrophilic and hydrophobic regions that are crucial for its interactions with immune cells. Structurally, CTAG1B features a glycine-rich N-terminal region, as well as a hydrophobic C-terminal region with a Pcc-1 domain . The N-terminal domain likely adopts a flexible conformation facilitating interactions with antibodies, while the C-terminal domain may play roles in cellular signaling pathways.

Biochemical Reactions

The biochemical reactions involving cancer/testis antigen 1 primarily relate to its interactions with immune cells.

  • Immune Response Induction Cancer/testis antigens are believed to be immunogenic proteins, and many members of the family have been shown to induce spontaneous cellular and humoral immune responses in cancer patients . The first reported simultaneous humoral and cellular response against CTAG1B was from a metastatic melanoma patient . Three HLA-A2 restricted epitopes in CTAG1B were identified as the recognition sites for CD8+ cytotoxic T lymphocytes . Integrated humoral immune responses against CTAG1B have been detected in patients with multiple myeloma, breast cancer, non-small-cell lung carcinoma, and ovarian cancer .

  • Toll-Like Receptor Binding Studies have shown that the polymeric form of NY-ESO-1 enhances its binding to Toll-like receptor 4, promoting robust immune responses against tumor cells expressing this antigen.

  • T-Cell Interactions Research indicates that patients with high levels of NY-ESO-1-specific T-cells exhibit better clinical outcomes following immunotherapy.

Role in Tumorigenesis

CTAG1B expression significantly correlates with tumor recurrence . The aberrant re-expression of CTAs is induced by molecular mechanisms including DNA demethylation, histone post-translational modification, and microRNA-mediated regulation . The effect of DNA demethylation is evident by the capability of demethylating agents, such as 5-aza-2-deoxycytidine, to induce CTAs re-expression in tumor cells but not in normal epithelial cells .

Immunotherapy

NY-ESO-1 is a promising target for cancer immunotherapy, given its limited extra-tumoral expression and its characteristic high immunogenicity . Its restricted expression in normal tissues, combined with its widespread expression across tumor types, renders NY-ESO-1 a target with limited off-target toxicities and broad applications in numerous cancer types . As such, CTAG1B is believed to be a promising candidate for cancer immunotherapy due to its exclusive expression in normal tissues and re-expression in tumor cells, as well as its high immunogenicity . The immunization with CTAG1B could be a successful approach to induce antigen-specific immune responses in cancer patients .
Up until May 2018, there had been 12 clinical trials registered using a CTAG1B cancer vaccine, 23 using modified T cells, and 13 using combinatorial immunotherapy .

Comparison with Similar Compounds

Key Features of KK-LC-1 (as a Representative CTA):

  • Expression: Overexpressed in LUAD tissues compared to normal tissues (538 LUAD vs. 59 normal samples; Fig. 1B-C in ).
  • Prognostic Value: High expression correlates with poor overall survival in LUAD (HR analysis, P < 0.05; ).
  • Diagnostic Utility: Serum KK-LC-1 levels distinguish LUAD patients from healthy controls (AUC = 0.794 vs. CEA AUC = 0.565; ).
  • Immune Modulation : Associates with immune cell infiltration (e.g., CD4+ T cells, macrophages, dendritic cells) and tumor microenvironment dynamics ().

Comparison with Similar CTAs

Below is a detailed comparison:

Table 1: Comparative Analysis of CTAs

Feature KK-LC-1 NY-ESO-1 MAGE-A3 GAGE
Expression in Cancers LUAD, gastric, breast cancers Melanoma, ovarian, NSCLC NSCLC, melanoma NSCLC, glioblastoma
Normal Tissue Restriction Testis (strict) Testis (strict) Testis (some isoforms in placenta) Testis (some isoforms in brain)
Prognostic Association Poor survival in LUAD Mixed: correlates with immune response Poor prognosis in NSCLC Improved survival in glioblastoma
Diagnostic Performance AUC = 0.794 (LUAD) Not established as standalone Part of multi-marker panels Limited data
Immune Cell Interaction Negatively correlates with CD4+ T cells, macrophages Induces CD8+ T cells and antibodies Activates T-cell responses Associates with immune evasion
Therapeutic Target TCR-like antibodies, CAR-T Vaccines, adoptive T-cell therapy Phase III vaccine trials (e.g., MAGRIT) Preclinical studies

Key Research Findings:

Diagnostic Superiority: KK-LC-1 outperforms CEA in LUAD diagnosis (AUC 0.794 vs. 0.565) and declines post-surgery, suggesting utility in monitoring . In contrast, NY-ESO-1 and MAGE-A3 are rarely used alone but enhance sensitivity in multi-marker panels (e.g., combined with CEA/CA125; ).

Immune Microenvironment: KK-LC-1 inversely correlates with CD4+ T cells and macrophages, implying immunosuppressive effects . NY-ESO-1 induces robust CD8+ T-cell responses, even in seronegative patients .

Co-Expression Patterns :

  • CTAs like MAGE, NY-ESO-1, and GAGE frequently co-express (e.g., 40% co-expression in NSCLC), enabling multi-target therapies .
  • KK-LC-1 co-expression with other CTAs remains understudied but is hypothesized to enhance antigenic breadth .

Therapeutic Challenges: KK-LC-1’s role in immune infiltration complicates its use in monotherapies; combination strategies (e.g., with PD-1 inhibitors) are proposed . NY-ESO-1 has advanced to clinical trials (e.g., adoptive T-cell therapy in melanoma) but faces antigen-loss resistance .

Preparation Methods

Peptide Synthesis

The preparation of the NY-ESO-1 (92-100) peptide primarily involves solid-phase peptide synthesis (SPPS), a widely used method for producing synthetic peptides with high purity and yield.

  • Solid-Phase Peptide Synthesis (SPPS):
    The peptide is synthesized sequentially from the C-terminus to the N-terminus on a solid resin support using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. Each amino acid is coupled to the growing chain using activated derivatives, followed by deprotection steps to remove the Fmoc group. This process is automated in peptide synthesizers, allowing precise control over sequence fidelity and length.

  • Critical Parameters in SPPS:

    • Choice of resin (e.g., Wang or Rink amide resin) influences peptide C-terminal modification.
    • Coupling reagents such as HBTU or HATU facilitate efficient peptide bond formation.
    • Use of side-chain protecting groups prevents undesired reactions during synthesis.
    • Optimization of coupling and deprotection times ensures high yield and minimal truncation.
  • Peptide Length and Sequence:
    The NY-ESO-1 (92-100) peptide corresponds to a 9-mer epitope, typically synthesized as:
    SLLMWITQC (amino acids 92 to 100 of NY-ESO-1).

Purification and Characterization

Post-synthesis, the crude peptide requires purification and characterization to ensure suitability for clinical or research use.

  • High-Performance Liquid Chromatography (HPLC):
    Reverse-phase HPLC is the standard method for purification. The peptide is separated based on hydrophobicity, typically using C18 columns and gradients of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

  • Purity Standards:
    Purity levels above 95% are generally required for immunotherapy applications. Impurities such as truncated sequences or deletion peptides are removed during purification.

  • Mass Spectrometry (MS):
    Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) MS confirms the molecular weight and verifies the correct peptide sequence.

  • Amino Acid Analysis:
    Confirms the composition and sequence integrity of the peptide.

Formulation for Immunotherapy

The NY-ESO-1 (92-100) peptide is often formulated with adjuvants or delivery systems to enhance immunogenicity.

  • Adjuvant Co-administration:
    Common adjuvants include Montanide ISA 51, CpG oligodeoxynucleotides, or poly-ICLC, which stimulate antigen-presenting cells and promote robust T-cell responses.

  • Peptide Loading on Dendritic Cells (DCs):
    For adoptive T-cell therapies, dendritic cells are pulsed with the synthetic peptide to present the epitope via MHC class I molecules, activating cytotoxic T lymphocytes (CTLs).

  • Nanoparticle or Liposomal Delivery:
    Encapsulation of peptides in nanoparticles or liposomes can improve stability, delivery efficiency, and immune activation.

Research Findings on Preparation and Immunogenicity

Several clinical and preclinical studies have detailed the preparation and use of NY-ESO-1 (92-100) peptide in cancer immunotherapy:

Study Reference Preparation Method Purity Achieved Formulation Immunogenicity Outcome
(PMC Article, 2024) SPPS with Fmoc chemistry; HPLC purification >95% Peptide + Montanide ISA 51 adjuvant Induced strong CD8+ T-cell responses in patients with advanced cancers
(Frontiers Immunol., 2023) Synthetic peptide pulsed on dendritic cells >98% DC vaccine loaded with peptide Enhanced CTL activation and tumor cell killing in digestive tract cancers
Clinical Trial Reports Automated SPPS; MS verification >95% Peptide combined with CpG or poly-ICLC Demonstrated safety and immunogenicity in esophageal and colorectal cancer patients

These studies confirm that the synthetic NY-ESO-1 (92-100) peptide prepared by SPPS and purified by HPLC is highly effective in eliciting specific immune responses when properly formulated.

Comparative Analysis of Preparation Techniques

Preparation Step Solid-Phase Peptide Synthesis (SPPS) Recombinant Protein Expression Peptide Extraction from Tumor Cells
Feasibility High; widely used for short peptides Complex; labor-intensive Low yield; difficult purification
Purity >95% with HPLC purification Variable; requires further purification Low; contamination likely
Scalability High; automated synthesizers available Moderate; requires cell culture Low; limited by tissue availability
Cost Moderate to high High Very high due to low yield
Suitability for Immunotherapy Excellent; precise epitope control Good for full-length proteins Poor; inconsistent peptide quality

SPPS remains the gold standard for preparing the NY-ESO-1 (92-100) peptide due to its precision, scalability, and purity, essential for clinical-grade immunotherapy products.

Summary Table of Preparation Methods

Methodology Aspect Description Advantages Limitations
Peptide Synthesis Automated Fmoc-SPPS of 9-mer NY-ESO-1 (92-100) High purity; sequence-specific; scalable Requires specialized equipment
Purification Reverse-phase HPLC Removes impurities; yields >95% purity Time-consuming; requires expertise
Characterization Mass spectrometry and amino acid analysis Confirms sequence and purity Requires advanced instrumentation
Formulation Adjuvant mixing, dendritic cell pulsing, nanoparticles Enhances immunogenicity Stability and delivery challenges

Q & A

Q. What experimental approaches are recommended for detecting Cancer/Testis Antigen 1 (CTAG1) expression in tumor samples?

  • Methodological Answer : CTAG1 expression can be detected using immunohistochemistry (IHC) with validated antibodies (e.g., polyclonal antibodies targeting residues 752–840/872 of human CTAG1) . For reproducibility, ensure antigen retrieval with Tris-EDTA buffer (pH 9.0) and validate antibody specificity using positive controls (e.g., human oesophageal cancer tissue) and negative controls (non-cancerous tissues) . RNA-seq or RT-PCR can complement protein-level detection, with primers designed to avoid cross-reactivity with homologous CT antigens (e.g., CTAG2) . Follow journal guidelines for clear presentation of results, avoiding redundancy between figures and tables .

Q. How can researchers validate the specificity of antibodies used for CTAG1 detection in immunohistochemistry?

  • Methodological Answer : Antibody specificity should be confirmed using:
  • Knockdown/knockout models : siRNA-mediated CTAG1 silencing in cell lines to verify loss of signal .
  • Pre-absorption controls : Incubate antibodies with excess recombinant CTAG1 protein (e.g., HEK293T-derived CTAG2/CTAG1B at 18.1 kDa) to block binding .
  • Cross-reactivity assays : Test antibodies against related CT antigens (e.g., NY-ESO-1/CTAG1B) using ELISA or Western blot . Report validation steps in the "Methods" section with sufficient detail for replication .

Advanced Research Questions

Q. What are the common challenges in designing immunotherapy trials targeting CTAG1, and how can they be methodologically addressed?

  • Methodological Answer : Challenges include:
  • Variable CTAG1 expression : Use multiplex IHC or RNA-ISH to stratify patients based on tumor-specific CTAG1 levels .
  • Immune evasion mechanisms : Combine CTAG1-targeted therapies (e.g., adoptive T-cell transfer) with checkpoint inhibitors (anti-PD-1) to counteract T-cell exhaustion .
  • HLA restriction : Screen patients for HLA-A1 or HLA-A2 haplotypes to ensure antigen presentation compatibility, as demonstrated in melanoma studies .
  • Statistical design : Collaborate with biostatisticians to power trials for heterogeneous response rates, using adaptive designs for early efficacy assessment .

Q. How should researchers address contradictory findings regarding CTAG1's role in tumor immune evasion across different cancer types?

  • Methodological Answer : Contradictions often arise from:
  • Tumor microenvironment (TME) heterogeneity : Analyze spatial expression patterns using multiplexed imaging (e.g., CODEX) to correlate CTAG1 with immune cell infiltration .
  • Epigenetic regulation : Perform methylation-specific PCR on CTAG1 promoter regions to assess if DNA hypomethylation (e.g., via 5-aza-2′-deoxycytidine) drives variable expression .
  • Meta-analysis : Pool data from public repositories (e.g., TCGA) to compare CTAG1’s prognostic value across cancers, adjusting for confounders like tumor stage and treatment history . Report discrepancies transparently in the "Discussion" section, emphasizing biological context .

Methodological Considerations

  • Data Presentation : Follow AntiCancer Research guidelines to separate "Results" and "Discussion" sections, ensuring clarity and avoiding overinterpretation .
  • Ethical Compliance : Adhere to ICMJE standards for human/animal studies, particularly when using patient-derived xenografts or clinical samples .
  • Antibody Sourcing : Use antibodies from validated suppliers (e.g., Invitrogen, Proteintech) with published application data (IHC, WB) and avoid non-peer-reviewed platforms like BenchSci .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.